
2-(4-Bromphenyl)indolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)indoline is a useful research compound. Its molecular formula is C14H12BrN and its molecular weight is 274.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromophenyl)indoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)indoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Behandlung von ischämischem Schlaganfall
Indolinderivate, einschließlich „2-(4-Bromphenyl)indolin“, wurden als multifunktionale neuroprotektive Mittel zur Bekämpfung von ischämischem Schlaganfall entwickelt, synthetisiert und biologisch bewertet . Diese Verbindungen zeigten signifikante schützende Wirkungen gegen den durch H2O2 induzierten Tod von RAW 264.7-Zellen . Einige Verbindungen erhöhten die Zellüberlebensrate bei neuronalen Schäden, die durch Sauerstoff-Glukose-Deprivation/Reperfusion (OGD/R) induziert wurden, signifikant . Sie zeigten auch Bindungsaffinität zu N-Methyl-D-Aspartat-Rezeptoren 2B (NMDA-GluN2B) .
Antioxidative Aktivität
Indolinderivate haben eine signifikante antioxidative Aktivität gezeigt. Es wurde festgestellt, dass sie den durch H2O2 induzierten Tod von RAW 264.7-Zellen verhindern . Dies deutet darauf hin, dass „this compound“ möglicherweise in Behandlungen verwendet werden könnte, die antioxidative Eigenschaften erfordern.
Entzündungshemmende Aktivität
Es wurde festgestellt, dass einige Indolinderivate die LPS-induzierte Sekretion von entzündungsfördernden Zytokinen, einschließlich TNF-α, IL-6 und NO, durch BV-2-Zellen senken . Dies deutet darauf hin, dass „this compound“ möglicherweise entzündungshemmende Anwendungen haben könnte.
Antivirale Aktivität
Es wurde berichtet, dass Indolderivate, zu denen auch Indolinderivate gehören, antivirale Aktivität besitzen . Spezielle Indolderivate haben eine hemmende Aktivität gegen Influenza A und Coxsackie B4-Virus gezeigt .
Anti-HIV-Aktivität
Es wurde auch berichtet, dass Indolderivate eine Anti-HIV-Aktivität haben . Neuartige Indolyl- und Oxochromenylxanthenonderivate wurden als potenzielle Anti-HIV-1-Mittel berichtet .
Antitumoraktivität
Es wurde berichtet, dass Indolderivate eine Antitumoraktivität besitzen . Dies deutet darauf hin, dass „this compound“ möglicherweise in Krebsbehandlungen eingesetzt werden könnte.
Zukünftige Richtungen
Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . Therefore, 2-(4-Bromophenyl)indoline, as an indoline derivative, may also have potential for further exploration in pharmaceutical applications.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 2-(4-bromophenyl)indoline, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . Others have been found to bind selectively with the COX-2 receptor, showing anti-inflammatory activity
Biochemical Pathways
For example, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting an impact on viral replication pathways
Pharmacokinetics
The indoline structure is commonly found in natural and synthetic compounds with medicinal value and is now beginning to be exploited as the basic backbone of various drugs
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects
Action Environment
It is known that the broad application of suzuki–miyaura coupling, a method often used in the synthesis of compounds like 2-(4-bromophenyl)indoline, arises from the exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 2-(4-Bromophenyl)indoline may be influenced by the conditions under which it is synthesized and stored.
Biochemische Analyse
Biochemical Properties
2-(4-Bromophenyl)indoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2-(4-Bromophenyl)indoline, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
2-(4-Bromophenyl)indoline has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the replication of viruses, the proliferation of cancer cells, and the inflammatory response . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in downstream signaling pathways and gene expression profiles. The compound’s impact on cellular metabolism can also result in altered energy production and utilization, affecting overall cell function and viability.
Molecular Mechanism
The molecular mechanism of 2-(4-Bromophenyl)indoline involves its interaction with specific biomolecules, leading to various biochemical and cellular effects. At the molecular level, this compound can bind to enzymes and receptors, inhibiting or activating their activity. For instance, indole derivatives have been shown to inhibit the activity of certain viral enzymes, preventing viral replication . Additionally, 2-(4-Bromophenyl)indoline can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell growth, apoptosis, and immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromophenyl)indoline can change over time due to factors such as stability, degradation, and long-term cellular effects. The stability of the compound is crucial for its effectiveness, as degradation can lead to the formation of inactive or toxic byproducts. Studies have shown that indole derivatives can remain stable under certain conditions, but their stability can be affected by factors such as temperature, pH, and exposure to light . Long-term effects on cellular function can include changes in cell proliferation, differentiation, and apoptosis, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)indoline can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs, disruption of metabolic processes, and induction of oxidative stress. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Threshold effects and dose-response relationships can be studied to identify safe and effective dosage ranges.
Metabolic Pathways
2-(4-Bromophenyl)indoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 2-(4-Bromophenyl)indoline within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters or binding proteins . Once inside the cells, 2-(4-Bromophenyl)indoline can be distributed to various cellular compartments, where it can exert its effects. The localization and accumulation of the compound can be influenced by factors such as its chemical properties, interactions with cellular components, and the presence of transporters or binding proteins.
Subcellular Localization
The subcellular localization of 2-(4-Bromophenyl)indoline can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize in the cytoplasm, nucleus, or mitochondria, where they can interact with specific biomolecules and influence cellular processes. The subcellular localization of 2-(4-Bromophenyl)indoline can determine its accessibility to target enzymes or receptors and its ability to modulate cellular functions.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-8,14,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDWMUCLJQQMKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
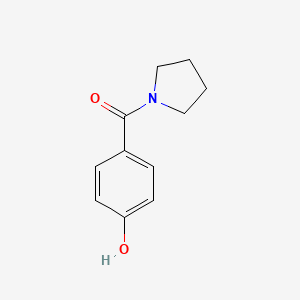

![2-Amino-N-benzyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286217.png)
![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286218.png)
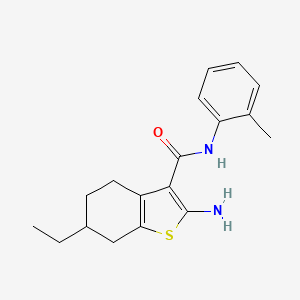
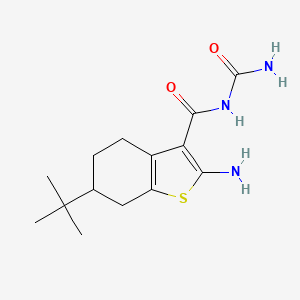
![5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1286226.png)
![2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide](/img/structure/B1286237.png)
![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)
![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)
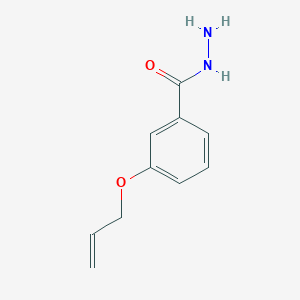
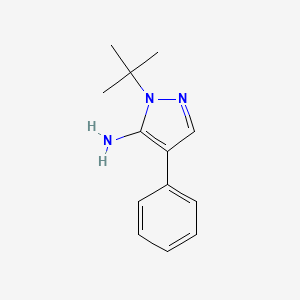

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)
